Manganese disalicylate

Description

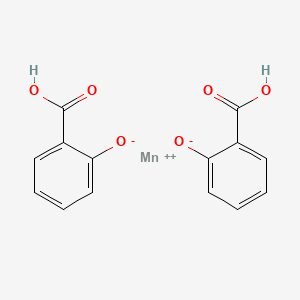

Manganese disalicylate (hypothetical structure: Mn(C₇H₅O₃)₂) is a manganese salt derived from salicylic acid. Salicylate-based compounds are known for their chelating properties, which enhance metal ion stability and bioavailability. Manganese disalicylate may theoretically serve roles in catalysis, nutrient supplementation, or pharmaceuticals, analogous to other manganese compounds like manganese sulfate or disalicylate derivatives such as bacitracin methylene disalicylate .

Properties

IUPAC Name |

2-carboxyphenolate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKUNPJXSWSMD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-85-6 | |

| Record name | Bis[2-(hydroxy-κO)benzoato-κO]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18917-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese disalicylate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese nitrate, with salicylic acid in an aqueous medium. The reaction typically involves mixing an aqueous solution of the manganese salt with an aqueous solution of salicylic acid, followed by heating and stirring to facilitate the formation of the manganese disalicylate complex .

Industrial Production Methods: In industrial settings, the production of manganese disalicylate may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Manganese disalicylate undergoes various chemical reactions, including:

Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states, such as +3 or +4, under appropriate conditions.

Reduction: The manganese center can be reduced back to the +2 state from higher oxidation states.

Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.

Major Products:

Oxidation: Higher oxidation state manganese complexes.

Reduction: Manganese disalicylate in the +2 oxidation state.

Substitution: New manganese complexes with different ligands.

Scientific Research Applications

Biomedical Applications

Manganese as a Contrast Agent:

Manganese ions, including those from manganese disalicylate, are utilized in Magnetic Resonance Imaging (MRI) as contrast agents. Manganese-enhanced MRI (MEMRI) exploits the paramagnetic properties of manganese ions to enhance image contrast, allowing for detailed anatomical imaging and cellular activity identification. The manganese ion enters cells through voltage-gated calcium channels, making it a valuable tool for studying calcium dynamics in live tissues .

Nanoparticle Development:

Recent advancements have focused on the development of manganese-based nanoparticles for drug delivery and therapeutic applications. These nanoparticles can be engineered to improve bioavailability and target specific tissues, enhancing treatment efficacy while minimizing side effects. Research indicates that manganese nanoparticles exhibit promising cytotoxicity profiles against various cancer cell lines, making them candidates for targeted cancer therapies .

Electrochemical Applications

Energy Storage:

Manganese disalicylate has potential applications in electrochemical energy storage systems. Its unique redox properties make it suitable for use in batteries and supercapacitors. Manganese-based materials have been shown to enhance the performance of lithium-ion batteries due to their high theoretical capacity and stability during cycling .

Catalysis:

The compound is also being explored as a catalyst in various chemical reactions. Manganese-based catalysts have demonstrated effectiveness in oxidation reactions and environmental remediation processes, such as the degradation of organic pollutants .

Environmental Applications

Heavy Metal Adsorption:

Manganese disalicylate can be utilized in environmental remediation efforts, particularly for the adsorption of heavy metals from contaminated water sources. Studies indicate that manganese oxides exhibit high adsorption capacities for heavy metals, thereby contributing to water purification efforts .

Soil Remediation:

In agricultural settings, manganese compounds are being investigated for their role in improving soil quality and promoting plant growth. Manganese is an essential micronutrient for plants, and its application can enhance crop yields while mitigating soil degradation .

Case Studies

Mechanism of Action

Manganese disalicylate can be compared with other manganese complexes and salicylate compounds:

Manganese Salicylate: Similar in structure but may have different coordination environments.

Manganese Acetylacetonate: Another manganese complex used in catalysis, but with acetylacetonate ligands instead of salicylate.

Copper Disalicylate: A copper analog with similar coordination but different redox properties.

Uniqueness: Manganese disalicylate is unique due to its combination of manganese and salicylate, providing both catalytic and potential therapeutic properties .

Comparison with Similar Compounds

Manganese Sulfate (MnSO₄)

- Applications : Widely used in animal feed as a manganese source (e.g., 75 mg/kg diet in poultry ). Ensures proper bone development and enzyme function.

- Bioavailability : Highly soluble in water, facilitating rapid absorption in the gastrointestinal tract .

- However, manganese oxides (MnO, MnO₂) are used in catalytic reactions, such as alkene silylation (94% yield in dehydrosilylation ) and KClO₃ decomposition (oxidation-state-dependent activity ).

Manganese Oxide (MnO/MnO₂)

- Applications: MnO₂ is critical in battery manufacturing (e.g., alkaline batteries ), while MnO is used in ceramics and fertilizers.

- Stability : Insoluble in water, making it less suitable for biological applications compared to water-soluble salts like manganese disalicylate.

Manganese Acetate (Mn(CH₃COO)₃·2H₂O)

Table 1: Key Properties of Manganese Compounds

*Inferred properties based on salicylate chelation.

Comparison with Disalicylate-Based Compounds

Bacitracin Methylene Disalicylate (BMD)

- Structure : A complex of bacitracin (a polypeptide antibiotic) with methylene disalicylate.

- Applications : Used in poultry and livestock feed at 55 mg/kg to improve intestinal health and growth performance . Enhances gut morphology and microbiota balance in weaned rabbits .

- Mechanism : Acts as an antibiotic, unlike manganese disalicylate, which would primarily function as a manganese delivery agent or catalyst.

Other Salicylate Derivatives

- Sodium Salicylate: Used in pharmaceuticals for anti-inflammatory effects. No evidence of manganese interaction in the provided data.

Table 2: Disalicylate Compounds Comparison

Research Findings and Gaps

- Catalytic Performance: Manganese oxides and acetates show high catalytic efficiency in reactions like dehydrosilylation (94% yield ) and chlorination (85% efficiency ).

- Nutritional Studies : Manganese sulfate is preferred in feed due to proven bioavailability, but disalicylate complexes (e.g., BMD) are prioritized for antibiotic effects .

- Toxicity and Safety : Manganese acetate’s safety data suggest that manganese disalicylate would require rigorous toxicity profiling, especially in biological systems.

Biological Activity

Manganese disalicylate, a manganese(II) complex, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article presents a comprehensive overview of the biological activity associated with manganese disalicylate, supported by relevant studies and data.

Manganese disalicylate is synthesized through the coordination of manganese ions with salicylic acid derivatives. The resulting complex exhibits unique properties that enhance its biological activities. The structure typically involves a manganese ion coordinated to two salicylate ligands, which can influence its reactivity and interaction with biological molecules.

Antioxidant Activity

Research indicates that manganese disalicylate possesses significant antioxidant properties . The compound has been evaluated using various assays to determine its ability to scavenge free radicals, including:

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) Assay : This assay measures the ability of antioxidants to donate electrons or hydrogen atoms to the DPPH radical, leading to a color change that can be quantified spectrophotometrically.

- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Similar to DPPH, this assay assesses the capacity of antioxidants to neutralize the ABTS radical cation.

The results from these assays demonstrate that manganese disalicylate effectively reduces oxidative stress in vitro, suggesting its potential application in preventing oxidative damage in biological systems .

Antimicrobial Activity

Manganese disalicylate has also been investigated for its antimicrobial properties . Studies have shown that it exhibits moderate antibacterial activity against various bacterial strains, including:

- Staphylococcus aureus

- Xanthomonas campestris

The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes . The minimum inhibitory concentrations (MIC) for these bacteria indicate that manganese disalicylate could serve as a potential alternative to traditional antibiotics in certain applications .

Interaction with Biomolecules

The interaction of manganese disalicylate with biomolecules such as DNA and proteins has been a focal point of research. Studies utilizing fluorescence spectroscopy have demonstrated that manganese complexes can intercalate into DNA, which may lead to alterations in DNA structure and function. This intercalation is crucial for understanding the potential genotoxic effects of manganese complexes .

Table 1: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH, ABTS assays | Significant radical scavenging activity |

| Antimicrobial | MIC determination | Moderate activity against specific strains |

| DNA Interaction | Fluorescence spectroscopy | Evidence of intercalation |

Case Studies

Several case studies have highlighted the therapeutic potential of manganese disalicylate:

- Neuroprotective Effects : A study demonstrated that manganese disalicylate could mitigate neurodegenerative toxicity associated with manganese exposure by chelating excess manganese ions and reducing oxidative stress in neuronal cells .

- In Vivo Studies : Animal models have shown promising results when treated with manganese disalicylate for conditions associated with oxidative stress and inflammation. These studies suggest a reduction in markers of inflammation and improved overall health outcomes .

Q & A

Q. How can researchers design comparative studies to evaluate the ligand-binding affinity of Manganese disalicylate against other Mn²⁺ complexes?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with model biomolecules (e.g., albumin). Compare with fluorescence quenching assays. Pair with molecular docking simulations to predict binding sites. Ensure controls for non-specific interactions (e.g., buffer-only titrations). Data should be analyzed using nonlinear regression models (e.g., one-site binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.